Cas no 2680695-14-9 (benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate)

Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate is a synthetic carbamate derivative with potential applications in medicinal chemistry and agrochemical research. Its structure incorporates a dichlorophenyl moiety, which may contribute to enhanced biological activity, and a hydroxyl-functionalized butyl chain, offering opportunities for further derivatization. The carbamate group provides stability while maintaining reactivity for targeted modifications. This compound is of interest due to its balanced lipophilicity and polarity, making it a candidate for studies involving enzyme inhibition or receptor binding. Its well-defined synthetic pathway allows for scalable production, ensuring consistency in research applications. Proper handling is advised due to its reactive functional groups.
benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate structure
2680695-14-9 structure
商品名:benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate
CAS番号:2680695-14-9
MF:C19H21Cl2NO3
メガワット:382.280943632126
CID:5622719
PubChem ID:165928335

benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate
    • 2680695-14-9
    • EN300-28302002
    • benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate
    • インチ: 1S/C19H21Cl2NO3/c1-2-17(12-23)22(11-15-8-9-16(20)10-18(15)21)19(24)25-13-14-6-4-3-5-7-14/h3-10,17,23H,2,11-13H2,1H3
    • InChIKey: NEAAFSMSBYSIAH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1CN(C(=O)OCC1C=CC=CC=1)C(CO)CC)Cl

計算された属性

  • せいみつぶんしりょう: 381.0898489g/mol
  • どういたいしつりょう: 381.0898489g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 404
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28302002-10.0g
benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate
2680695-14-9 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28302002-0.5g
benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate
2680695-14-9 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28302002-5g
benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate
2680695-14-9
5g
$3520.0 2023-09-07
Enamine
EN300-28302002-1g
benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate
2680695-14-9
1g
$1214.0 2023-09-07
Enamine
EN300-28302002-1.0g
benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate
2680695-14-9 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28302002-5.0g
benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate
2680695-14-9 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28302002-2.5g
benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate
2680695-14-9 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28302002-0.1g
benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate
2680695-14-9 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28302002-10g
benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate
2680695-14-9
10g
$5221.0 2023-09-07
Enamine
EN300-28302002-0.05g
benzyl N-[(2,4-dichlorophenyl)methyl]-N-(1-hydroxybutan-2-yl)carbamate
2680695-14-9 95.0%
0.05g
$1020.0 2025-03-19

benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate 関連文献

benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamateに関する追加情報

Introduction to Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate (CAS No. 2680695-14-9)

Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate, with the CAS number 2680695-14-9, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of this molecule, particularly the presence of a benzyl group, two chloro substituents on the phenyl ring, and a (1-hydroxybutan-2-yl) moiety, contribute to its unique chemical properties and potential applications.

The synthesis of Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The use of 2,4-dichlorophenyl as a substituent enhances the electrophilicity of the aromatic ring, making it more susceptible to reaction with nucleophiles. This property is particularly useful in the development of novel pharmaceutical agents, where selective functionalization is crucial.

In recent years, there has been a growing interest in carbamate-based compounds due to their potential as bioactive molecules. Carbamates have been explored for their roles as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. The specific arrangement of functional groups in Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate makes it a promising candidate for further investigation in drug discovery and development.

The pharmacological properties of this compound have been the subject of several studies aimed at elucidating its potential therapeutic applications. Initial research suggests that it may exhibit inhibitory activity against certain enzymes and receptors involved in various biological pathways. For instance, the presence of the (1-hydroxybutan-2-yl) group could influence the compound's ability to interact with biological targets, potentially leading to effects on metabolic processes or signal transduction pathways.

The structural motif of Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate also makes it an interesting scaffold for structure-activity relationship (SAR) studies. By modifying specific functional groups or introducing additional substituents, researchers can explore how these changes affect the compound's biological activity. Such studies are essential for optimizing drug candidates and improving their efficacy and selectivity.

Advances in computational chemistry and molecular modeling have further enhanced the understanding of Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate's interactions with biological targets. These tools allow researchers to predict how the compound might bind to enzymes or receptors at the molecular level, providing valuable insights into its mechanism of action. This information is crucial for designing more effective drugs and minimizing potential side effects.

The synthesis and characterization of this compound have also benefited from advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the compound's structure and purity, ensuring that it meets the stringent requirements for pharmaceutical applications.

In conclusion, Benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate (CAS No. 2680695-14-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of its properties continues to grow, so too will its potential applications in medicine and related fields.

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